molecular formula C8H5BrN2O2 B1440626 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1119512-48-9

3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B1440626
CAS No.: 1119512-48-9
M. Wt: 241.04 g/mol
InChI Key: VPWMZWDPDKBVGR-UHFFFAOYSA-N
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Description

“3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid” is a chemical compound with the empirical formula C8H5BrN2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “this compound” is 241.04 . The SMILES string representation of the molecule is OC(=O)c1nc2ccccn2c1Br .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 241.04 . The SMILES string representation of the molecule is OC(=O)c1nc2ccccn2c1Br .

Scientific Research Applications

Synthesis and Pharmaceutical Application

  • Ionic Liquid Promoted Synthesis

    3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is used in the synthesis of 3-aminoimidazo[1,2-a]pyridines through an ionic liquid promoted process, offering a simple workup and reusability of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).

  • Palladium-Catalyzed Borylation Reaction

    It's also involved in palladium-catalyzed Suzuki–Miyaura borylation reactions, a crucial method in the pharmaceutical industry for preparing various active agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Chemical Properties and Applications

  • Microwave-Assisted Synthesis

    A microwave-assisted synthesis method utilizes this compound to efficiently produce a diverse set of 3-bromoimidazo[1,2-a]pyridines, demonstrating its versatility in chemical synthesis (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).

  • Functionalization Reactions

    This compound is also a key player in functionalization reactions, such as the transformation into various ring systems and derivatives, further highlighting its adaptability in chemical reactions (Yıldırım, Kandemirli, & Demir, 2005).

  • Photocatalytic Bromination

    It's used in photocatalytic bromination, where it serves as a convenient and practical method for the preparation of 2-aryl-3-bromoimidazo[1,2-a]pyridines (Lee, Jung, & Kim, 2020).

Biochemical Analysis

Biochemical Properties

3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing biochemical pathways. The interactions between this compound and these enzymes are often characterized by binding to the active sites, leading to changes in enzyme conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular functions and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, the compound may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under certain conditions, but can degrade when exposed to specific environmental factors such as light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to exert beneficial effects, such as modulating enzyme activity and improving metabolic functions. High doses can lead to toxic or adverse effects, including cellular damage and organ toxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic balance. For instance, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, influencing its bioavailability and efficacy. The compound’s distribution can also be affected by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Properties

IUPAC Name

3-bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-8-10-6(7(12)13)5-3-1-2-4-11(5)8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWMZWDPDKBVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680928
Record name 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119512-48-9
Record name 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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